molecular formula C7H11ClO3 B8221095 Tert-butyl 2-chloro-3-oxopropanoate

Tert-butyl 2-chloro-3-oxopropanoate

Cat. No.: B8221095
M. Wt: 178.61 g/mol
InChI Key: XAJMWBGKSVSGGK-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-3-oxopropanoate is a specialized ester derivative featuring a tert-butyl group, a chlorine substituent, and a ketone moiety. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the construction of heterocyclic frameworks such as imidazo[1,2-a]pyridines . Its molecular structure combines electrophilic (chlorine, ketone) and protective (tert-butyl ester) features, making it valuable in multi-step synthetic protocols.

Properties

IUPAC Name

tert-butyl 2-chloro-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)5(8)4-9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJMWBGKSVSGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-chloro-3-oxopropanoate with structurally related esters, focusing on reactivity, synthetic utility, and physicochemical properties.

Ethyl 2-chloro-3-oxopropanoate

  • Structural Differences : The ethyl ester lacks the bulky tert-butyl group, resulting in reduced steric hindrance.
  • Reactivity: Ethyl 2-chloro-3-oxopropanoate demonstrates higher reactivity in nucleophilic substitutions due to easier access to the electrophilic chlorine and ketone groups. For example, it achieved a 62% yield in the synthesis of imidazo[1,2-a]pyridines via condensation with 2-amino-6-methylpyridine, outperforming ethyl 2-chloroacetoacetate (45% yield) .
  • Stability : The ethyl ester is more prone to hydrolysis under acidic or basic conditions compared to the tert-butyl analog, which resists hydrolysis due to steric protection .
  • Applications : Preferred in reactions requiring rapid kinetics, such as one-pot condensations .

Ethyl 2-chloroacetoacetate

  • Structural Differences: Contains an additional methyl group adjacent to the ketone, increasing steric bulk compared to this compound.
  • Reactivity: The methyl group hinders condensation reactions, leading to lower yields (45% vs. 62% for ethyl 2-chloro-3-oxopropanoate) in heterocycle synthesis .
  • Solubility : Likely less soluble in polar solvents than the tert-butyl derivative due to increased hydrophobicity from the methyl group.
  • Utility: Limited in reactions requiring unhindered access to the ketone or chlorine moieties.

Methyl 2-chloro-3-oxopropanoate (Inferred)

  • Structural Differences : Smaller methyl ester group compared to tert-butyl.
  • Reactivity : Expected to exhibit higher reactivity than tert-butyl analogs but lower stability due to reduced steric protection.
  • Volatility : Likely more volatile than tert-butyl derivatives, posing greater inhalation risks in laboratory settings .

Table 1: Comparative Properties of 2-Chloro-3-oxopropanoate Esters

Property This compound Ethyl 2-chloro-3-oxopropanoate Ethyl 2-chloroacetoacetate
Molecular Weight ~194.6 (estimated) 166.6 180.6
Steric Hindrance High Moderate High (due to methyl)
Reactivity in Condensations Moderate (steric shielding) High Low
Typical Yield in Synthesis Not reported (inferred lower) 62% 45%
Hydrolysis Resistance High (tert-butyl protection) Low Moderate
Volatility Low (higher MW, solid/liquid) Moderate Moderate

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